3-(Piperidin-1-yl)propan-1-amine
Description
Historical Context and Significance of Piperidine (B6355638) Derivatives in Chemical and Pharmaceutical Sciences
The discovery of piperidine is often attributed to the German chemist Carl Ludwig Reichenbach in the 19th century, who isolated it from pepper oil. biosynce.com Since then, the piperidine scaffold has become one of the most prevalent heterocyclic motifs in approved drugs. researchgate.netarizona.edu This is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net
Piperidine derivatives have demonstrated a wide array of pharmacological activities, leading to their use as:
Analgesics researchgate.net
Anticancer agents researchgate.net
Antiviral compounds researchgate.netijnrd.org
Antihypertensives researchgate.net
Central nervous system modulators arizona.edu
The versatility of the piperidine ring allows for extensive synthetic modifications, making it a valuable building block in the creation of complex and biologically active molecules. nih.govmdpi.com
Rationale for Focused Academic Inquiry into 3-(Piperidin-1-yl)propan-1-amine
The specific academic focus on this compound stems from its distinct combination of a piperidine ring and a propanamine side chain. This structure imparts particular chemical properties, including basicity and nucleophilicity, which make it a valuable intermediate in organic synthesis. ijrpr.com
Key reasons for its investigation include:
Synthetic Utility: The primary amine group provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecules. solubilityofthings.com
Pharmacological Potential: As a piperidine derivative, it is explored for its potential biological activities, with some research indicating possible interactions with neurotransmitter systems. solubilityofthings.com
Structural Interest: The molecule's conformation and the interplay between the piperidine ring and the flexible propanamine chain are of interest for understanding structure-activity relationships.
Overview of Current Research Trajectories and Knowledge Gaps concerning this compound
Current academic research involving this compound primarily revolves around its application as a building block in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used in the synthesis of derivatives with antiproliferative properties. mdpi.com
However, several knowledge gaps remain. While its synthetic utility is recognized, a comprehensive understanding of its own biological activity profile is not fully established. Further research is needed to explore its potential pharmacological effects and mechanisms of action. Additionally, more in-depth studies on its coordination chemistry and material science applications could reveal new avenues for its use.
Interactive Data Table: Compound Information
| Compound Name | CAS Number | Molecular Formula |
| This compound | 3529-08-6 | C8H18N2 |
| 1-(3-Aminopropyl)piperidine | 3529-08-6 | C8H18N2 |
| 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 | C8H17NO |
| 3-(Piperidin-4-yl)propan-1-amine | 860229-31-8 | C8H18N2 |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | Not Available | C8H12N2O |
| 1-(piperidin-1-yl)prop-2-en-1-one | 10043-37-5 | C8H13NO |
| 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine | Not Available | C8H14F2N2 |
| 3-(1-Methylpiperidin-2-yl)propan-1-amine | Not Available | C9H20N2 |
| 3-(3-Benzyloxyquinoxalin-2-yl)-1-piperidin-1-yl-propan-1-one | Not Available | C23H25N3O2 |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Not Available | C12H15N3O |
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCXULQKPWSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188778 | |
| Record name | Piperidine-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-08-6 | |
| Record name | 1-Piperidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-1-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Yl Propan 1 Amine
Established Synthetic Pathways for 3-(Piperidin-1-yl)propan-1-amine
Several reliable methods are commonly employed for the synthesis of this compound and its derivatives. These include reductive amination, Michael addition reactions, and alkylation strategies.
Reductive Amination Approaches
Reductive amination is a highly versatile method for the synthesis of amines. masterorganicchemistry.comlibretexts.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.orgsigmaaldrich.com For the synthesis of this compound, this can be approached in a few ways. One common strategy involves the reaction of piperidine (B6355638) with a suitable three-carbon aldehyde or ketone bearing a protected amino group, followed by reduction.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com It is also possible to perform the reaction in a one-pot procedure, where the carbonyl compound, amine, and reducing agent are all combined. youtube.com
| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |
| 3-Oxopropanenitrile | Piperidine | H₂/Ni | This compound | youtube.com |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Substituted Amine | masterorganicchemistry.com |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Substituted Amine | masterorganicchemistry.com |
Michael Addition Reactions with Acrylonitrile (B1666552) followed by Reduction
The Michael addition of piperidine to acrylonitrile is a well-established method for creating the carbon-nitrogen bond necessary for the propanenitrile precursor of this compound. researchgate.netresearchgate.net This reaction involves the conjugate addition of the secondary amine to the electron-deficient alkene of acrylonitrile. researchgate.netrsc.org The resulting 3-(piperidin-1-yl)propanenitrile can then be reduced to the target primary amine. nih.govresearchgate.net
The reduction of the nitrile group is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This two-step process offers a straightforward and efficient route to the desired product. Lipases have also been explored as catalysts for the Michael addition of amines to acrylonitrile, offering a biocatalytic alternative. researchgate.net
Alkylation Reactions in the Synthesis of Piperidine Derivatives
Alkylation of piperidine with a suitable three-carbon electrophile containing a protected amine or a group that can be converted to an amine is another common synthetic strategy. researchgate.netresearchgate.net For instance, reacting piperidine with a 3-halopropylamine derivative (e.g., 3-chloropropylamine) can directly yield this compound. odu.edu The reaction conditions, such as the choice of solvent and base, can be optimized to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases used include potassium carbonate or sodium hydride in a dry aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net
Advanced Synthetic Strategies for Analogues and Derivatives
Beyond the fundamental synthesis of this compound, advanced strategies are employed to create more complex analogues and derivatives, including those with specific stereochemistry or functional groups on the piperidine ring.
Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogues
The introduction of chirality into piperidine-containing molecules is of significant interest in drug discovery, as different enantiomers can exhibit distinct biological activities. solubilityofthings.commdpi.com Stereoselective synthesis aims to directly produce a single enantiomer of a chiral analogue. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material like L-glutamic acid. nih.gov For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized from L-glutamic acid in a multi-step process.
Enantiomeric resolution is another approach where a racemic mixture of a chiral amine is separated into its individual enantiomers. mdpi.comrsc.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization. rsc.org Chiral high-performance liquid chromatography (HPLC) is also a powerful technique for both the analysis and separation of enantiomers, often after derivatization with a suitable chiral agent to facilitate detection. nih.govgoogle.com
| Method | Description | Example | Reference |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer. | Synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid. | |
| Enantiomeric Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of chiral amines using tartaric acid to form diastereomeric salts. | rsc.org |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride (B599025) after derivatization. | nih.gov |
Functionalization of the Piperidine Ring System
The piperidine ring itself can be functionalized to introduce additional substituents, which can significantly impact the molecule's properties. nih.govresearchgate.net The site-selectivity of these functionalization reactions (i.e., at the C2, C3, or C4 position) can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been utilized to introduce substituents at various positions on the piperidine ring. nih.gov
Indirect methods can also be employed, such as the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by regioselective and stereoselective ring-opening to yield 3-substituted piperidines. nih.gov The synthesis of piperidines with substituents at the 3-position can also be achieved through the cyclization of appropriately substituted acyclic precursors. youtube.com These advanced synthetic methods provide access to a wide array of structurally diverse piperidine derivatives for various applications.
Modifications at the Propane (B168953) Amine Moiety
The primary amine group of the propane moiety is a key site for synthetic elaboration, allowing for the introduction of a diverse array of functional groups through various chemical reactions. These modifications are instrumental in the development of new derivatives with tailored properties.
The primary amine can be readily acylated, alkylated, or engaged in condensation reactions. For instance, N-aminopropyl scaffolds can be synthesized through a one-pot protocol that involves the functionalization of the primary amine by alkylation or amide formation under mild conditions. arkat-usa.org The synthesis of enantiomerically pure 3-(N-Boc amino)piperidine derivatives from L-glutamic acid highlights a multi-step route involving the cyclization with different amines, showcasing the versatility of modifying the amine side chain. google.com
Furthermore, the primary amine can be transformed into other functional groups. For example, it can be converted into an amide, which can then be reduced to a secondary or tertiary amine. This sequence of reactions allows for the stepwise introduction of different substituents on the nitrogen atom.
Reactivity and Derivatization of this compound
The presence of both a primary and a tertiary amine in this compound allows for selective or exhaustive derivatization, leading to a wide range of novel compounds with potential applications in various fields of chemistry.
Amine Group Reactions: Acylation, Alkylation, and Condensation
The primary amine of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. organic-chemistry.orgresearchgate.net This reaction is a fundamental transformation for introducing a carbonyl group adjacent to the nitrogen, which can serve as a precursor for further modifications. The use of coupling agents like propylphosphonic anhydride (B1165640) (T3P®) can facilitate the formation of amides from carboxylic acids under mild conditions. organic-chemistry.org
Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. masterorganicchemistry.comwikipedia.orglibretexts.org However, this reaction can be difficult to control and may result in a mixture of products due to over-alkylation. masterorganicchemistry.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary and tertiary amines. organic-chemistry.org
Condensation reactions with aldehydes and ketones yield imines (Schiff bases). youtube.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting C=N double bond of the imine can be subsequently reduced to afford a secondary amine, providing another route for N-alkylation.
Table 1: Examples of Amine Group Reactions of this compound and Related Amines
| Reaction Type | Reagent | Product Type | Conditions | Reference(s) |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-acetyl derivative | Dichloromethane, 1 hr | researchgate.net |
| Acylation | Carboxylic acid, T3P®, Pyridine | Amide derivative | - | organic-chemistry.org |
| Alkylation | Benzylamine | Secondary amine | Acetonitrile, reflux, 18 hr | nih.gov |
| Condensation | Aromatic aldehydes, Ketones | Imine (Schiff base) | Acid catalyst, removal of water | youtube.comlibretexts.orglibretexts.org |
| Reductive Amination | Ketones, NaBH₄, Ti(OⁱPr)₄ | Primary amine | Ethanol | organic-chemistry.org |
Piperidine Nitrogen Reactions: Quaternization and N-Substitution
The tertiary nitrogen atom within the piperidine ring is nucleophilic and can react with alkyl halides to form quaternary ammonium salts. wikipedia.org This reaction, known as the Menshutkin reaction, results in a positively charged nitrogen atom and is a common method for synthesizing quaternary ammonium compounds.
The piperidine nitrogen can also be oxidized to form an N-oxide. thieme-connect.dethieme-connect.de Selective oxidation of the piperidine nitrogen can be achieved even in the presence of other oxidizable nitrogen atoms in the molecule, for example, by using tert-butyl hydroperoxide with a molybdenum(V) chloride catalyst. thieme-connect.dethieme-connect.de The resulting N-oxides are highly polar and can exhibit different biological activities compared to the parent tertiary amine. google.com
Table 2: Examples of Piperidine Nitrogen Reactions
| Reaction Type | Reagent | Product Type | Conditions | Reference(s) |
|---|---|---|---|---|
| Quaternization | Alkyl halide | Quaternary ammonium salt | - | wikipedia.org |
| N-Oxide Formation | tert-Butyl hydroperoxide, MoCl₅ | N-oxide | - | thieme-connect.dethieme-connect.de |
| N-Oxide Formation | 3-Chloroperoxybenzoic acid | N-oxide | - | thieme-connect.dethieme-connect.de |
Oxidative and Reductive Transformations
Beyond reactions at the nitrogen centers, the molecular framework of this compound and its derivatives can undergo oxidative and reductive transformations.
Amides formed at the primary amine can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com This two-step process of acylation followed by reduction provides a versatile method for introducing a variety of substituents at the primary amine position. More recent methods for amide reduction utilize reagents such as triflic anhydride followed by sodium borohydride (B1222165) or catalytic hydrosilylation. organic-chemistry.org
The N-oxides formed at the piperidine nitrogen can be reduced back to the tertiary amine. This deoxygenation can be accomplished using various reducing agents. rsc.org This reversible transformation can be utilized as a protecting group strategy or to modulate the properties of the molecule. For instance, N-oxides can act as prodrugs, being converted to the active tertiary amine in vivo. google.com
While direct oxidation of the carbon backbone is less common, specific conditions can lead to the formation of oxidized products. For example, the dehydrogenation of piperidine rings to form pyridines can occur under certain catalytic conditions, although this is a more complex transformation. nih.gov
Table 3: Examples of Oxidative and Reductive Transformations
| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|---|
| Amide Reduction | Amide derivative | LiAlH₄ | Amine | masterorganicchemistry.comyoutube.com |
| Amide Reduction | Amide derivative | Tf₂O, then NaBH₄ | Amine | organic-chemistry.org |
| N-Oxide Reduction | N-oxide derivative | Various reducing agents | Tertiary amine | rsc.org |
| Dehydrogenation | Piperidine derivative | Catalyst | Pyridine derivative | nih.gov |
Pharmacological and Biological Investigations of 3 Piperidin 1 Yl Propan 1 Amine
Neurotransmitter System Modulation
Research suggests that 3-(Piperidin-1-yl)propan-1-amine may act on the central nervous system (CNS). solubilityofthings.com The presence of a basic amine function and the piperidine (B6355638) moiety are features often associated with compounds that can cross the blood-brain barrier and interact with neural receptors. nih.govnih.gov
Interactions with Central Nervous System Receptors
The compound is noted for its potential applications related to the central nervous system. solubilityofthings.com However, specific studies detailing its binding profile and affinity for various CNS receptors are not extensively documented in the public literature. While numerous complex derivatives containing the piperidine-propyl-amine backbone have been synthesized and tested for activity at receptors like histamine (B1213489) H3, muscarinic, and sigma receptors, data for the parent compound remains limited. nih.govresearchgate.netresearchgate.net
Influence on Dopamine (B1211576) and Serotonin (B10506) Pathways
The modulation of dopamine and serotonin pathways is a key strategy in the treatment of several neurological and psychiatric disorders. nih.gov While derivatives of this compound have been developed to target components of the serotonergic system, such as the serotonin transporter (SERT) and 5-HT1A receptors, direct evidence of the parent compound's influence on dopamine and serotonin pathways is not specified in available research. nih.gov The trace amine-associated receptor 1 (TAAR1) is known to regulate dopaminergic neurotransmission, but studies explicitly linking this compound to this receptor are not currently available. nih.gov
Studies related to Depression and Anxiety Models
Indicative research points towards the potential of this compound in the context of depression and anxiety. solubilityofthings.com The compound's structure is related to other molecules investigated for antidepressant properties. nih.gov For instance, research into related structures has utilized animal models like tetrabenazine-induced ptosis prevention to screen for potential antidepressant activity. nih.gov However, specific results from depression and anxiety models for this compound itself are not detailed in the surveyed scientific literature.
Enzymatic Inhibition and Modulation
The ability of a compound to inhibit or modulate enzymes is a critical aspect of its pharmacological profile. Investigations have explored the potential of piperidine-containing molecules to interact with various enzymes, including those involved in neurotransmitter metabolism.
Cholinesterase Inhibitory Effects (AChE and BuChE)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are therapeutically important, particularly in the management of Alzheimer's disease. nih.gov Numerous studies have focused on designing potent cholinesterase inhibitors based on piperidine scaffolds. nih.govresearchgate.net These efforts have yielded complex derivatives with significant inhibitory activity. However, specific data on the IC₅₀ or Kᵢ values for this compound against either AChE or BuChE have not been identified in the reviewed literature, suggesting it may not be a primary candidate for this activity in its simple form.
| Enzyme | IC₅₀ (µM) | Selectivity | Source |
| Acetylcholinesterase (AChE) | No data available | No data available | N/A |
| Butyrylcholinesterase (BuChE) | No data available | No data available | N/A |
A summary of cholinesterase inhibition data for this compound.
Carbonic Anhydrase Inhibitory Activities
Carbonic anhydrase (CA) inhibitors are a class of pharmaceuticals with a range of applications, including the treatment of glaucoma and epilepsy. nih.gov The primary mechanism for the most common class of CA inhibitors involves a sulfonamide group binding to the zinc ion in the enzyme's active site. nih.govnih.gov Since this compound lacks a sulfonamide moiety, its potential for this specific mode of inhibition is considered low. Scientific literature on CA inhibitors focuses on sulfonamide-bearing molecules, including some that also contain a piperidine ring, but does not provide inhibitory data for this compound. nih.govmdpi.com
| CA Isoform | Kᵢ (nM) | Inhibition Type | Source |
| hCA I | No data available | No data available | N/A |
| hCA II | No data available | No data available | N/A |
| hCA IX | No data available | No data available | N/A |
| hCA XII | No data available | No data available | N/A |
A summary of carbonic anhydrase inhibition data for this compound.
Anti-inflammatory and Immunomodulatory Activities
Inhibition of NLRP3 Inflammasome Activity
No published research was identified that investigates the effect of this compound on the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines. Its inhibition is a key target in the development of new anti-inflammatory therapies. However, the potential for this compound to act as an inhibitor of this pathway has not been explored in the available scientific literature.
Modulation of Pro-inflammatory Cytokine Release
There is currently no available data from scientific studies on the ability of this compound to modulate the release of pro-inflammatory cytokines, such as interleukins (e.g., IL-1β, IL-6) or tumor necrosis factor-alpha (TNF-α). The regulation of these cytokines is a critical aspect of the inflammatory response, and its modulation is a hallmark of many anti-inflammatory agents. Research into whether this compound possesses such immunomodulatory activity has not been documented.
Anticancer Research and Cytotoxicity Studies
Evaluation against Breast Cancer Cell Lines (MDA-MB-231, MCF-7)
A search of the scientific literature did not reveal any studies that have evaluated the cytotoxic effects of this compound specifically against the human breast adenocarcinoma cell lines MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive). These cell lines are standard models in anticancer research to screen for potential therapeutic agents. Consequently, no data on its efficacy or selectivity towards these cancer cells is available.
Induction of Apoptosis in Carcinoma Cells
The potential for this compound to induce apoptosis, or programmed cell death, in carcinoma cells has not been reported in the existing scientific literature. Apoptosis is a key mechanism through which many chemotherapy agents exert their anticancer effects. The investigation of this compound's ability to trigger this cellular pathway in cancer cells remains an unaddressed area of research.
Antioxidant Potential and Oxidative Stress Mitigation
No studies were found that have investigated the antioxidant properties of this compound. The ability of a compound to mitigate oxidative stress, often by scavenging reactive oxygen species (ROS), is a significant area of pharmacological research due to the role of oxidative damage in various pathologies. However, the capacity of this compound to act as an antioxidant has not been scientifically evaluated or documented.
Free Radical Scavenging Assays
The ability of piperidine derivatives to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) has been a key area of investigation. An excess of these reactive species can lead to oxidative stress, a condition implicated in numerous disease pathologies.
In one study, a series of twenty-five highly functionalized piperidines were evaluated for their capacity to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a model for RNS. nih.gov The scavenging activity of these compounds, tested at a concentration of 64 µM, varied, with percentage captures ranging from 18% to 44%. nih.gov For comparison, the standard antioxidant resveratrol (B1683913) exhibited a 62% capture rate under the same conditions. nih.gov Among the tested series, compound 9 was identified as the most active, achieving 44% DPPH radical capture. nih.gov When tested against the superoxide (B77818) anion radical (•O2−), a key ROS, five of the compounds showed capture percentages greater than 25% at an 80 µM concentration, outperforming resveratrol, which only captured 11%. nih.gov In this assay, piperidine 10 was the most effective scavenger. nih.gov
Another study focused on thiosemicarbazone derivatives, investigating the antioxidant potential of 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) and its metal complexes against the ABTS•+ radical cation. researchgate.netstudiamsu.md The uncoordinated ligand (HL) itself demonstrated the highest activity with an IC50 value of 14.1 μM, which was more potent than the antioxidant Trolox, a commonly used standard. studiamsu.md This suggests that the thiosemicarbazone moiety attached to the piperidine structure significantly contributes to its radical scavenging properties. studiamsu.md
Further research on a series of 3-arylidene-4-piperidones using the DPPH assay also revealed significant antioxidant activity. researchgate.net The synthesized compounds showed dose-dependent scavenging, with two compounds in particular, 3d and 3e , displaying strong antioxidant effects comparable to the standard, ascorbic acid. researchgate.net
Table 1: DPPH Radical Scavenging Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Compound | Scavenging Activity | Standard | Reference |
|---|---|---|---|---|
| Functionalized Piperidines | Compound 9 | 44% capture @ 64 µM | Resveratrol (62%) | nih.gov |
| Functionalized Piperidines | Compound 19 | Most potent in series | Resveratrol (62%) | nih.gov |
| Thiosemicarbazone Derivative | 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) | IC50 = 14.1 μM | Trolox | studiamsu.md |
Lipid Peroxidation Inhibition Studies
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com The inhibition of this process is a critical aspect of antioxidant defense.
Studies have investigated various compounds for their ability to inhibit lipid peroxidation. For instance, research on inhibitors of endocannabinoid system enzymes, including urea (B33335) and carbamate (B1207046) derivatives, used a lipid peroxidation (LP) method to assess antioxidant activity. nih.gov In this study, 1,3-di([1,1'-biphenyl]-3-yl)urea showed a potent inhibitory effect with an IC50 value of 26 ± 6 μM, which was comparable to the standard antioxidants Trolox (IC50 = 22 ± 6 μM) and quercetin (B1663063) (IC50 = 23 ± 6 μM). nih.gov While not a direct derivative of this compound, this research highlights that structures with similar functionalities, such as the capacity for hydrogen atom transfer, can be effective at halting the lipid peroxidation chain. nih.gov The mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to quench the lipid peroxyl radicals, thus terminating the chain reaction. mdpi.com
The effectiveness of antioxidants in preventing lipid peroxidation has also been demonstrated in studies using hempseed oil. The addition of antioxidants significantly limited lipid peroxidation when samples were subjected to heat, reducing degradation and preserving the quality of the oil. nih.gov This underscores the importance of antioxidant compounds in protecting lipids from oxidative damage.
Other Reported Biological Activities and Potential Therapeutic Applications
The structural versatility of the piperidine moiety has led to its incorporation into molecules designed to target a variety of physiological processes beyond antioxidant activity. nih.gov
Antihypertensive Properties
Derivatives containing the piperidine or the closely related piperazine (B1678402) ring have been explored for their potential to lower blood pressure. A study on a series of novel arylpiperazines bearing a pyrrolidin-2-one fragment found that several compounds significantly decreased both systolic and diastolic blood pressure in normotensive anesthetized rats. nih.gov Specifically, compounds with substituents like a fluorine atom, a methyl group, or a hydroxyl group on the phenyl ring were effective at dosages of 5-10 mg/kg (i.v.). nih.gov The study identified that the presence of the piperazine ring and a hydroxyl group in the propyl chain were critical structural features for the observed hypotensive activity. nih.gov
Another series of aryloxypropanolamines containing a piperazine ring was also synthesized and evaluated for antihypertensive activity using the tail-cuff technique. researchgate.net Among the tested compounds, 1-(1-Naphthyloxy)-3-(N4-methyl piperazinyl) propan-2-ol was found to possess the maximum antihypertensive effect. researchgate.net These findings indicate that the piperidine/piperazine scaffold can be a key component in the design of new antihypertensive agents.
Anticonvulsant Effects
The piperidine ring is a feature of various compounds investigated for anticonvulsant properties. Research into new hybrid compounds featuring a pyrrolidine-2,5-dione and a thiophene (B33073) ring led to the identification of potent anticonvulsant agents. nih.gov One such derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) , demonstrated significant activity in multiple animal seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov Its potency (ED50) was found to be greater than that of the established antiepileptic drugs valproic acid and ethosuximide (B1671622) in these models. nih.gov
Further studies have confirmed the potential of molecules with a piperidine or related heterocyclic structure in seizure management. jpionline.org The investigation of 5,5-diphenylimidazolidine-2,4-dione derivatives showed their effectiveness against tonic-clonic seizures. jpionline.org The anticonvulsant effects often appear to be mediated through the modulation of ion channels or by mitigating oxidative stress in the brain. nih.govnih.gov For example, the anticonvulsant activity of some compounds has been linked to a moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
Table 2: Anticonvulsant Activity of Selected Heterocyclic Compounds This table is interactive. You can sort and filter the data.
| Compound | Seizure Model | Activity Metric | Result | Comparison | Reference |
|---|---|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | Maximal Electroshock (MES) | ED50 | 62.14 mg/kg | More potent than Valproic Acid (252.7 mg/kg) | nih.gov |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | 6 Hz Test | ED50 | 75.59 mg/kg | More potent than Valproic Acid (130.6 mg/kg) & Ethosuximide (221.7 mg/kg) | nih.gov |
| N-(3-Methoxybenzyl)oleamide (3-MBO) | Pilocarpine-induced status epilepticus | Anticonvulsant Effect | Effective at ≥ 20.0 mg/kg | Response >89.0% compared to diazepam | mdpi.com |
Food Intake Modulation Studies
The regulation of food intake is a complex process involving the gut-brain axis, with numerous peptides and hormones signaling hunger and satiety. nih.gov While specific studies focusing solely on this compound in food intake modulation are not prominent, related structures have been investigated for their role in this area.
Acylethanolamides, for example, are a group of lipids that includes the potent anorexigenic (appetite-suppressing) molecule oleoylethanolamide (OEA). nih.gov These molecules are produced in the gastrointestinal tract and can modulate food intake and energy balance. nih.gov Their mechanism of action involves various receptors, including peroxisome proliferator-activated receptor-alpha (PPAR-alpha). nih.gov The study of such molecules provides a framework for how synthetic compounds, potentially including piperidine derivatives designed to mimic these endogenous signals, could be developed to influence appetite. The goal would be to create agents that can interact with key receptors in the neuroendocrine pathways that govern energy homeostasis. nih.gov
Structure Activity Relationship Sar Studies of 3 Piperidin 1 Yl Propan 1 Amine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine ring is a prevalent structural motif in a vast number of biologically active compounds and approved drugs. nih.govresearchgate.net Its conformation and the nature of its substituents are paramount in defining the interaction with biological targets. researchgate.net For derivatives of 3-(piperidin-1-yl)propan-1-amine, modifications to this heterocyclic ring have profound effects on their activity.
Positional Isomerism Effects (e.g., 3-methyl vs. 4-yl piperidine)
The position of substituents on the piperidine ring can dramatically alter the biological activity of a compound. This is due to the different spatial arrangements and electronic environments created by substitution at various positions (e.g., C2, C3, C4). nih.gov For instance, in the context of monoamine oxidase (MAO) inhibitors, para-substitution on the piperidine ring is generally preferred over meta-substitution for enhancing inhibitory effects. nih.gov
Research on pentacyclic benzimidazole (B57391) derivatives has shown that the position of the N,N-dimethylaminopropyl amino side chain significantly impacts antiproliferative activity. mdpi.com Specifically, positioning this chain at C-7 of the pentacyclic skeleton resulted in a marked increase in antiproliferative effects compared to other positions. mdpi.com
Furthermore, studies on 3-(piperidin-3-yl)-1H-indole derivatives have highlighted the importance of the substitution position on the piperidine ring for their activity as serotonin (B10506) analogs. nih.gov The synthesis and evaluation of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have demonstrated that the stereochemistry at the C3 position of the piperidine ring is a critical determinant of their biological function. nih.gov
The following table summarizes the influence of positional isomerism on the biological activity of selected piperidine derivatives:
| Compound Class | Substitution Position | Observed Effect on Biological Activity | Reference |
| Monoamine Oxidase Inhibitors | Para-substitution | Preferred for enhanced inhibitory effect over meta-substitution. | nih.gov |
| Pentacyclic Benzimidazoles | C-7 | Markedly increased antiproliferative activity with N,N-dimethylaminopropyl amino side chain. | mdpi.com |
| 3-(Piperidin-3-yl)-1H-indoles | C-3 | Critical for activity as serotonin analogs, with stereochemistry being a key factor. | nih.gov |
Influence of Substituent Nature (e.g., electronic and steric effects)
The electronic and steric properties of substituents on the piperidine ring are crucial in determining the biological activity of its derivatives. researchgate.net Electron-donating or conjugated substituents can significantly increase the rate of certain chemical reactions, such as catalytic dehydrogenation. rsc.org For example, 4-aminopiperidine (B84694) and piperidine-4-carboxamide exhibit high rates of dehydrogenation due to the electronic nature of their substituents. rsc.org
Conversely, the introduction of fluorine atoms into the piperidine ring can significantly reduce the pKa of the compound. nih.gov This reduction in basicity has been shown to have a beneficial influence on oral absorption of 5-HT1D receptor ligands. nih.gov Steric hindrance also plays a significant role. For instance, a more sterically hindered ligand can lead to the formation of different cyclized products in certain reactions. nih.govmdpi.com
The table below illustrates how the nature of substituents affects the properties and activities of piperidine derivatives:
| Substituent Type | Example | Effect | Reference |
| Electron-donating | 4-aminopiperidine | Increased rate of catalytic dehydrogenation. | rsc.org |
| Electron-withdrawing (Fluorine) | 4-fluoropiperidines | Reduced pKa, improved oral absorption for 5-HT1D ligands. | nih.gov |
| Sterically Bulky | N/A | Can influence reaction regioselectivity. | nih.govmdpi.com |
Role of the Propane (B168953) Chain Length and Substitutions
The three-carbon propane linker in this compound is a critical determinant of its biological activity. Altering the length of this alkyl chain or introducing substituents can significantly modulate the compound's interaction with its biological target.
In a series of 3-(3-(piperidin-1-yl)propyl)indole derivatives developed as 5-HT1D receptor ligands, the propyl linker was found to be optimal for high affinity. nih.gov Shortening or lengthening the chain often leads to a decrease in binding affinity. Furthermore, the introduction of fluorine into the propyl linker was explored to reduce the compound's basicity, which in turn had a positive impact on oral absorption. nih.gov
For a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, the propyl linker was also a key structural feature for their activity as dopamine (B1211576) and serotonin receptor agonists. researchgate.net The specific length of this linker is crucial for positioning the piperazine (B1678402) and the fluoropyridinyloxy moieties in the correct orientation within the receptor binding pockets.
The following table details the impact of the propane chain on the activity of related compounds:
| Compound Series | Modification | Effect on Activity | Reference |
| 3-(3-(Piperidin-1-yl)propyl)indoles | Fluorination of propyl linker | Reduced basicity, improved oral absorption. | nih.gov |
| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines | Propyl linker | Essential for optimal orientation and receptor binding. | researchgate.net |
Significance of the Amine Functionality
The primary amine group in this compound is a crucial functional group that significantly influences the compound's physicochemical properties and biological activity. Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. msu.edu This classification is important as it affects properties like boiling point and water solubility. msu.edu
The basicity of the amine group allows for protonation, which can lead to increased solubility in acidic environments. solubilityofthings.com This property is often exploited in drug formulation and can facilitate the separation of amines from neutral compounds. msu.edu
In the context of SAR, the nature of the amine can be critical. For instance, in a study of piperidine derivatives as MAO-B inhibitors, substituting the piperidine ring with small amino functional groups led to compounds with comparatively higher activity. nih.gov Furthermore, the conversion of a primary amine to a secondary or tertiary amine, or its incorporation into a different heterocyclic system, can dramatically alter the biological profile. For example, replacing the piperidine in 3-(3-(piperidin-1-yl)propyl)indoles with a piperazine ring resulted in ligands with improved pharmacokinetic properties for the 5-HT1D receptor. nih.gov
The table below highlights the importance of the amine functionality:
| Modification | Effect | Example Context | Reference |
| Substitution on Amine | Higher activity with small amino groups. | MAO-B inhibitors. | nih.gov |
| Replacement of Piperidine with Piperazine | Improved pharmacokinetic properties. | 5-HT1D receptor ligands. | nih.gov |
| Basicity of Amine | Allows for salt formation and improved solubility. | General property of amines. | msu.edusolubilityofthings.com |
Stereochemical Considerations and Enantiomeric Potency Differences
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, and derivatives of this compound are no exception. The spatial arrangement of atoms can lead to significant differences in potency and efficacy between enantiomers. solubilityofthings.com
For example, in a study of 3,4-disubstituted piperidine analogues, the stereochemistry (cis vs. trans) and the enantiomeric form ((+)- vs. (-)-) were critical for their selectivity towards dopamine, norepinephrine (B1679862), and serotonin transporters. nih.gov Specifically, the (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters, while the (-)-trans and (+)-cis isomers were selective for the serotonin transporter or both the serotonin and norepinephrine transporters. nih.gov
Similarly, the absolute configuration of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers was shown to be a key determinant of their analgesic potency. nih.gov The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent than its (+)-(2R,4S) counterpart. nih.gov This demonstrates that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov
The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has also been a focus of research, underscoring the importance of stereochemistry in developing selective serotonin analogs. nih.gov
The following table illustrates the impact of stereochemistry on biological activity:
| Compound Class | Stereochemical Feature | Observed Difference in Potency/Selectivity | Reference |
| 3,4-Disubstituted Piperidines | Cis/Trans Isomerism and Enantiomers | Different selectivity profiles for monoamine transporters. | nih.gov |
| β-1,2-Dimethyl-4-phenyl-4-(propionyloxy)piperidines | Enantiomers | (-)-(2S,4R) enantiomer is ~10 times more potent as an analgesic. | nih.gov |
| 3-(Piperidin-3-yl)-1H-indoles | Enantiomers | Crucial for selective activity as serotonin analogs. | nih.gov |
Scaffold Hybridization and Multi-target Ligand Design
Scaffold hybridization is a drug design strategy that combines structural motifs from different pharmacophores to create a single molecule capable of interacting with multiple biological targets. This approach is particularly relevant for complex diseases where targeting a single protein may not be sufficient.
Derivatives of this compound have been utilized in scaffold hybridization to develop multi-target ligands. For instance, a pharmacophore-hybridization strategy was employed to create novel NLRP3 inflammasome inhibitors by combining the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov
In the context of Alzheimer's disease, a family of molecules was designed based on the hybridization of pharmacophores capable of inhibiting beta-secretase (BACE1) and acetylcholinesterase (AChE), as well as preventing amyloid-beta aggregation. nih.gov These molecules incorporated a heterocyclic amine, such as piperidine, linked to a trisubstituted aromatic ring. nih.gov
Furthermore, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed as multi-target agonists for dopamine and serotonin receptors for the potential treatment of Parkinson's disease. researchgate.net
The table below provides examples of scaffold hybridization involving the piperidine moiety:
| Hybrid Scaffold | Targeted Biological Systems | Therapeutic Area | Reference |
| Acrylate-Benzimidazolone-Piperidine | NLRP3 Inflammasome | Inflammatory Diseases | nih.gov |
| Piperidine-Trisubstituted Aromatic Ring | BACE1, AChE, Aβ Aggregation | Alzheimer's Disease | nih.gov |
| Fluoropyridinyloxy-Propyl-Piperazine | Dopamine/Serotonin Receptors | Parkinson's Disease | researchgate.net |
Advanced Characterization and Analytical Methodologies in Research on 3 Piperidin 1 Yl Propan 1 Amine
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopy is fundamental to confirming the molecular structure of 3-(Piperidin-1-yl)propan-1-amine. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the propyl chain. docbrown.info The integration of these signals would correspond to the number of protons in each unique chemical environment. docbrown.info Similarly, the ¹³C NMR spectrum would display characteristic peaks for each of the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons adjacent to nitrogen atoms are shifted downfield). libretexts.org
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule (C₈H₁₈N₂), which is 142.24 g/mol . nih.gov The fragmentation pattern would likely show characteristic losses, such as cleavage of the bond adjacent to the nitrogen atoms, which is a common fragmentation pathway for amines. docbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. As a primary amine, this compound is expected to exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comdocbrown.info Other key absorptions include C-H stretching vibrations from the alkyl groups, N-H bending vibrations around 1650-1580 cm⁻¹, and C-N stretching vibrations in the 1250–1020 cm⁻¹ range for the aliphatic amine structure. docbrown.infoorgchemboulder.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation | Reference |
| ¹H NMR | Chemical Shifts (ppm) | Multiple signals for piperidine and propyl chain protons; N-H protons signal is broad. | libretexts.org, docbrown.info |
| Integration | Proton ratios corresponding to the C₈H₁₈N₂ structure. | docbrown.info | |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for 8 distinct carbon environments, with C-N carbons shifted downfield. | libretexts.org |
| MS | Molecular Ion Peak | m/z ≈ 142.24 | nih.gov |
| Fragmentation | Characteristic cleavage at C-C bonds alpha to nitrogen atoms. | docbrown.info | |
| IR | N-H Stretch (Primary Amine) | Two bands in the 3500-3300 cm⁻¹ region. | orgchemboulder.com, docbrown.info |
| N-H Bend (Primary Amine) | Absorption in the 1650-1580 cm⁻¹ region. | orgchemboulder.com | |
| C-N Stretch (Aliphatic) | Absorption in the 1250-1020 cm⁻¹ region. | orgchemboulder.com |
Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a UV detector, although the compound lacks a strong chromophore, which might necessitate derivatization for enhanced sensitivity. nih.govgoogle.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile amines. ccsknowledge.com Due to the basic nature of amines, which can lead to peak tailing on standard columns, specialized columns are often required. nih.gov A column with a basic stationary phase, such as a CP-Volamine column, is often used to achieve good peak shape and reproducibility. nih.gov The sample is vaporized and carried by an inert gas through the column, and detection is commonly performed using a Flame Ionization Detector (FID). google.com For complex matrices, derivatization may be employed to improve chromatographic performance. researchgate.net
Table 2: Typical Chromatographic Conditions for Amine Analysis
| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Purpose | Reference |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with buffer | UV (potentially after derivatization) | Purity assessment, Quantitative analysis | nih.gov, sielc.com |
| GC | Basic Stationary Phase (e.g., Volamine) | Inert Gas (e.g., Nitrogen, Helium) | Flame Ionization Detector (FID) | Purity, Residual solvent analysis | nih.gov, google.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and conformation of this compound. While a crystal structure for the title compound itself is not prominently available, analysis of related piperidine derivatives demonstrates the power of this method. For instance, studies on other piperidine-containing molecules reveal detailed information about the preferred conformation of the piperidine ring (typically a chair conformation) and the spatial arrangement of its substituents. researchgate.netwhiterose.ac.uknih.gov Such data is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide deep insights into the molecular properties and potential biological activities of this compound, guiding further experimental research.
Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to the active site of a protein or other receptor. youtube.com This method is crucial in drug discovery for screening virtual libraries and prioritizing compounds for synthesis. youtube.com Docking studies on structurally related piperidine derivatives have been used to elucidate binding modes and affinities for various targets, including opioid receptors and cholinesterases. tandfonline.comnih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity. nih.gov
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of a compound's flexibility and interactions with its environment. nih.govacs.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape in solution, revealing the most stable arrangements of the piperidine ring and the propyl-amine side chain. acs.org These simulations are also used to study how the molecule interacts with water, lipid membranes, or other biological structures, which is critical for understanding its pharmacokinetic properties. nih.gov The insights from MD can explain how factors like alkyl chain length and functional group flexibility influence a molecule's behavior and activity. nih.govnist.gov
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study involving this compound, researchers would synthesize and test a library of related analogs with variations in their structure. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog, a mathematical model can be built to predict the activity of new, untested compounds. tandfonline.com This approach helps in optimizing the lead structure to enhance its desired activity and is a cornerstone of modern rational drug design for various therapeutic areas, including cancer and neurodegenerative diseases. nih.govtandfonline.com
Future Directions and Emerging Research Avenues for 3 Piperidin 1 Yl Propan 1 Amine
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of piperidine-containing compounds is a cornerstone of the pharmaceutical industry. nih.gov Future research will increasingly focus on developing faster, more cost-effective, and environmentally benign methods for synthesizing 3-(Piperidin-1-yl)propan-1-amine and its derivatives. nih.gov Key areas of exploration include the use of non-toxic catalysts, such as those based on iron, and the adoption of greener reaction media. For instance, conducting reactions in water as a solvent has been shown to be a viable strategy for the conversion of substituted pyridines to piperidines. nih.gov Furthermore, the development of novel heterogeneous catalysts, including those utilizing cobalt on titanium nanoparticles, offers pathways for acid-free hydrogenation with high selectivity and yield. nih.gov These green chemistry approaches aim to minimize hazardous waste and energy consumption, aligning chemical manufacturing with sustainability goals.
Development of Advanced Pharmacological Probes and Imaging Agents
The unique structure of this compound makes it an attractive candidate for the development of molecular probes and imaging agents. The piperidine (B6355638) moiety can be crucial for modulating pharmacokinetic properties like membrane permeability and metabolic stability, while the terminal primary amine offers a convenient point for conjugation to fluorophores or radiolabels. researchgate.net
An illustrative example from related research involves a derivative of the natural product cryptolepine, which was modified to include a piperidine-containing side chain. This analog was used as a fluorescent probe to study its intracellular localization within malaria-infected red blood cells, demonstrating accumulation in the parasite's nucleus. sigmaaldrich.com This study highlights the potential for piperidine-based structures to act as cellular imaging tools. Future work could focus on synthesizing derivatives of this compound labeled with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) for use in Positron Emission Tomography (PET) imaging, allowing for non-invasive tracking of drug distribution or target engagement in vivo.
Investigation of Multi-Target Drug Design Strategies
Chronic and complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. This has spurred interest in multi-target drug design, where a single molecule is engineered to interact with two or more distinct biological targets. The piperidine scaffold is frequently found in compounds designed for this purpose. science.gov
A significant area of research is Alzheimer's disease, where piperidine derivatives have been developed as dual inhibitors of both acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). science.gov This strategy aims to simultaneously address the cholinergic deficit and the production of amyloid-β plaques. As multi-target strategies advance, a critical consideration is the potential for unintended interactions, such as cardiotoxicity mediated by the hERG potassium channel. researchgate.net Predictive models for such off-target effects are crucial in the design phase. researchgate.net Future research on this compound could involve using its structure as a starting point for creating novel multi-target ligands, guided by computational models to optimize efficacy while minimizing adverse effects.
Application in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both a primary and a tertiary amine, opens up significant opportunities in materials science. Diamines are widely used as curing agents or hardeners for epoxy resins. science.govpcimag.com In such applications, the primary amine group of the molecule can react with the epoxide rings of the resin to initiate cross-linking, while the tertiary piperidine nitrogen can act as a catalyst to accelerate the curing process. google.com This dual functionality can be used to tailor the mechanical and thermal properties of the resulting polymer, creating materials for adhesives, coatings, and composites. science.govtandfonline.com
Furthermore, piperidine-based compounds are being explored for the creation of advanced bioactive materials. In one study, a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, was synthesized and incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov The resulting bioactive films demonstrated promising antimicrobial activity and could be used for controlled drug release applications. nih.gov This suggests a future pathway for using this compound or its derivatives to create functional polymers and materials for the biomedical and coating industries. tandfonline.comnih.gov
Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery
The process of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and chemoinformatics. science.govpcimag.com These computational tools are particularly valuable for exploring the vast chemical space of piperidine derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity or toxicity of new compounds before they are synthesized.
Recent studies have successfully used machine learning algorithms and various molecular descriptors to build statistically significant QSAR models for piperidine derivatives. science.gov These models have been applied to predict the inhibitory activity against targets like AChE and BACE1 and to assess risks such as cardiotoxicity. science.govresearchgate.net The use of AI can dramatically reduce the time and cost associated with the discovery of new drug candidates. science.gov
| Technique | Application | Target/Property | Reference |
|---|---|---|---|
| QSAR, Genetic Function Approximation (GFA), Support Vector Machine (SVM), Artificial Neural Network (ANN) | Model development for multi-target inhibitors | Acetylcholinesterase (AChE) and BACE1 | science.gov |
| QSAR using Monte Carlo method | Development of predictive models for toxicity | Cardiotoxicity (pIC50) | researchgate.net |
| Prediction of Activity Spectra for Substances (PASS) | In silico screening to predict biological activity | General pharmacological targets | pcimag.com |
Natural Product-Inspired Research and Analog Development
Natural products have historically been a rich source of inspiration for new medicines, and many bioactive alkaloids feature the piperidine ring. nih.gov A promising research avenue involves using natural product scaffolds as a starting point and modifying them with fragments like this compound to enhance their drug-like properties.
Q & A
Basic: What are the common synthetic routes for 3-(piperidin-1-yl)propan-1-amine?
Answer:
A widely used method involves the catalytic hydrogenation of 3-(piperidin-1-yl)propanenitrile (P-VI) under ammonia-saturated methanol with Raney nickel at 5 bar H₂ pressure. Post-reaction purification via column chromatography yields the amine with a moderate 49% yield . Alternative routes include nucleophilic substitution between piperidine and 3-chloropropylamine, though this may require optimization to minimize byproducts. Key considerations include solvent choice (e.g., acetone for reflux conditions) and base selection (K₂CO₃ or NaH) to enhance efficiency .
Basic: How is this compound characterized in research settings?
Answer:
Characterization typically employs a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR verify structural integrity, with shifts at δ ~2.4–2.8 ppm (piperidine CH₂ groups) and δ ~1.4–1.6 ppm (amine protons) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) at m/z 143.2 confirm the molecular weight .
- HPLC : Purity (>99%) is assessed using C18 or C4 columns, critical for pharmacological applications .
Advanced: What strategies optimize the synthetic yield of this compound?
Answer:
Yield optimization involves:
- Catalyst screening : Raney nickel vs. palladium-on-carbon, with the former showing higher selectivity for nitrile reduction .
- Pressure modulation : Increasing H₂ pressure (e.g., from 3 to 5 bar) improves reaction kinetics .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) enhances purity but reduces yield; alternative methods like distillation or recrystallization may be explored .
- Reaction time : Prolonged hydrogenation (24–48 hrs) ensures complete conversion, though side reactions (e.g., over-reduction) must be monitored .
Advanced: How does structural modification of this compound influence its biological activity?
Answer:
The piperidine moiety is critical for receptor binding, as seen in dopamine D3 ligands . Modifications include:
- Alkyl chain elongation : Extending the propyl chain to pentyl (e.g., 5-(piperidin-1-yl)pentan-1-amine) alters lipophilicity, impacting blood-brain barrier penetration .
- Substituent addition : Introducing methyl groups to the piperidine ring (e.g., 3-(cis-2,6-dimethylpiperidin-1-yl)propan-1-amine) enhances selectivity for A2A adenosine receptors .
- Bioisosteric replacement : Replacing the amine with amide or urea groups modulates pharmacokinetic profiles .
Biological evaluation via radioligand binding assays (e.g., for dopamine receptors) quantifies these effects .
Advanced: How can researchers resolve contradictions in reported reaction yields involving this compound?
Answer:
Discrepancies in yields (e.g., 27% vs. 80% in similar reactions ) arise from:
- Steric hindrance : Bulky amines (e.g., 3-methylpiperidine derivatives) slow reaction rates, reducing yields.
- Catalyst deactivation : Impurities in starting materials (e.g., residual solvents) poison catalysts, necessitating rigorous purification .
- Temperature control : Exothermic reactions may require cooling to prevent side reactions.
Systematic optimization using factorial design or sequential simplex methods identifies optimal conditions .
Advanced: What experimental designs are used to assess this compound in receptor binding studies?
Answer:
- Radioligand displacement assays : Competing the compound against labeled ligands (e.g., [³H]spiperone for dopamine D2/D3 receptors) quantifies binding affinity (IC₅₀ values) .
- Functional assays : Measuring cAMP inhibition (for G-protein-coupled receptors) or β-arrestin recruitment confirms agonism/antagonism .
- Molecular docking : Computational models predict binding poses in receptor active sites, guiding structural modifications .
Dose-response curves and Schild analysis validate selectivity and mechanism of action .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
